molecular formula C8H4F6 B1393096 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 1214334-37-8

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No. B1393096
M. Wt: 214.11 g/mol
InChI Key: UNTBPZRWGKUXOU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, also known as 1,2-bis(difluoromethyl)fluorobenzene, is a halogenated aromatic compound that has been extensively studied in recent years due to its unique properties and potential applications.

Scientific Research Applications

Photochemical Properties

Studies have explored the photochemistry of fluoro(trifluoromethyl)benzenes, including compounds similar to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene. These studies reveal that these compounds exhibit unique fluorescence spectra and quenching behaviors when exposed to various wavelengths and pressures, demonstrating their potential in photochemical applications (Al-ani, 1973).

Fluorination Processes

Research into the fluorination of similar compounds shows the production of aromatic products under specific conditions, providing insights into potential pathways for the synthesis and modification of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene (Parsons, 1972).

Applications in Synthesis

An efficient two-step method for synthesizing benzoheteroles using compounds similar to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene has been developed. This method is instrumental in synthesizing various organofluorine compounds, which are crucial in pharmaceutical and agrochemical applications (Ishibashi, Fujita, & Ichikawa, 2022).

Polymer Synthesis

Research has successfully synthesized novel polymers using 2-trifluoromethyl-activated bisfluoro monomers, which could include derivatives of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene. These polymers demonstrate exceptional thermal stability and solubility, making them suitable for various industrial applications (Liaw et al., 2007).

Photoredox Catalysis

Studies on photoredox catalysis highlight the significance of trifluoromethyl and difluoromethyl groups in various chemical reactions. These groups, which are structurally related to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, are pivotal in developing new fluoromethylation protocols for different chemical structures, essential in organic chemistry (Koike & Akita, 2016).

properties

IUPAC Name

2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTBPZRWGKUXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673323
Record name 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

CAS RN

1214334-37-8
Record name 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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